3-Amino-3-(2,5-dimethylphenyl)propanoic acid
CAS No.: 117391-55-6
Cat. No.: VC20864723
Molecular Formula: C11H15NO2
Molecular Weight: 193.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 117391-55-6 |
|---|---|
| Molecular Formula | C11H15NO2 |
| Molecular Weight | 193.24 g/mol |
| IUPAC Name | 3-amino-3-(2,5-dimethylphenyl)propanoic acid |
| Standard InChI | InChI=1S/C11H15NO2/c1-7-3-4-8(2)9(5-7)10(12)6-11(13)14/h3-5,10H,6,12H2,1-2H3,(H,13,14) |
| Standard InChI Key | ORBDRZAPRLVKDA-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)C)C(CC(=O)O)N |
| Canonical SMILES | CC1=CC(=C(C=C1)C)C(CC(=O)O)N |
Introduction
Chemical Identity and Structure
3-Amino-3-(2,5-dimethylphenyl)propanoic acid is a β-amino acid derivative featuring a propanoic acid backbone with an amino group and a 2,5-dimethylphenyl aromatic ring at the β-position. This compound belongs to the class of aryl-substituted β-amino acids, which have gained significant attention in medicinal chemistry and peptidomimetic research.
The molecular structure consists of a 2,5-dimethylphenyl group connected to a chiral carbon that also bears an amino group, with a two-carbon chain terminating in a carboxylic acid functionality. The 2,5-dimethyl substitution pattern on the phenyl ring creates a distinct electronic distribution and steric environment compared to other dimethylphenyl isomers, potentially affecting its reactivity, binding properties, and biological activity.
Physical and Chemical Properties
The compound possesses a molecular formula of C11H15NO2, similar to its 2,4-substituted isomer, with a molecular weight of approximately 193.24 g/mol. As a β-amino acid, it exists as a zwitterion at physiological pH, with the amino group protonated and the carboxylic acid deprotonated. This zwitterionic character significantly influences its solubility profile and interactions with biological systems.
The 2,5-dimethyl substitution pattern on the phenyl ring creates a distinct electronic distribution compared to the 2,4-substituted isomer, potentially affecting properties such as pKa values, lipophilicity, and receptor binding characteristics. The 2,5-substitution pattern typically results in a more linear molecular geometry compared to the 2,4-pattern, which may impact crystal packing, solubility, and intermolecular interactions.
Synthetic Approaches
The synthesis of 3-Amino-3-(2,5-dimethylphenyl)propanoic acid likely employs methods similar to those used for related β-amino acids, with modifications to accommodate the specific 2,5-dimethylphenyl substituent.
Synthetic Challenges
The synthesis may present several challenges:
-
Achieving high stereoselectivity at the chiral carbon bearing the amino group.
-
Minimizing racemization during synthetic transformations.
-
Maintaining the integrity of both functional groups (amino and carboxylic acid) through multistep syntheses.
-
Purification challenges due to the amphoteric nature of amino acids.
Spectroscopic Characterization
Spectroscopic methods are essential for confirming the structure and purity of 3-Amino-3-(2,5-dimethylphenyl)propanoic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
In 1H NMR spectroscopy, the 2,5-dimethylphenyl group would display a characteristic pattern different from other dimethylphenyl isomers:
-
The aromatic protons would appear as a complex pattern in the δ 6.8-7.2 ppm range.
-
The methyl groups would show as two singlets around δ 2.2-2.4 ppm.
-
The methylene protons adjacent to the carboxylic acid would appear as a multiplet around δ 2.5-2.8 ppm.
-
The methine proton at the chiral center would show as a multiplet around δ 4.2-4.5 ppm.
13C NMR would confirm the presence of the carboxylic acid carbon (δ ~175 ppm), aromatic carbons (δ ~125-140 ppm), the chiral carbon (δ ~50-55 ppm), and the methylene carbon (δ ~40-45 ppm).
Mass Spectrometry
Mass spectrometry would likely show a molecular ion peak at m/z 193, corresponding to the molecular weight, with fragmentation patterns characteristic of aromatic amino acids.
Biological Activity and Applications
The biological properties of 3-Amino-3-(2,5-dimethylphenyl)propanoic acid may differ from those of its isomers due to the different substitution pattern on the phenyl ring.
Structure-Activity Relationship Considerations
The table below compares key properties of various dimethylphenyl-substituted β-amino acids:
| Property | 2,5-dimethylphenyl | 2,4-dimethylphenyl | 2,3-dimethylphenyl |
|---|---|---|---|
| Molecular shape | Linear extension | Angular extension | Compact, crowded |
| Lipophilicity (predicted) | Moderate | Moderate | Higher |
| Conformational preference | Less restricted | More restricted | Most restricted |
| Potential binding mode | Extended | Folded | Compact |
| Metabolic stability | Moderate | Moderate | Lower |
This comparison highlights how the position of methyl groups significantly impacts physicochemical properties that may influence biological activity.
Comparative Analysis with Related Compounds
Structural Analogs
3-Amino-3-(2,5-dimethylphenyl)propanoic acid belongs to a family of aryl-substituted β-amino acids. The table below compares key features with selected structural analogs:
| Compound | Structural Difference | Key Distinctive Features |
|---|---|---|
| 3-Amino-3-(2,4-dimethylphenyl)propanoic acid | Methyl at position 4 vs 5 | Different electronic distribution, angular vs linear extension |
| 3-Amino-3-phenylpropanoic acid | No methyl substituents | Reduced hydrophobicity, different steric profile |
| 3-Amino-3-(2,5-dimethoxyphenyl)propanoic acid | Methoxy vs methyl groups | Increased hydrogen bonding capacity, different electronic properties |
| 3-Amino-3-(2,5-dichlorophenyl)propanoic acid | Chloro vs methyl groups | Increased electron-withdrawing character, potential metabolic differences |
These structural differences can significantly impact properties such as solubility, protein binding, metabolic stability, and biological activity.
Pharmacological Comparison
While specific data for 3-Amino-3-(2,5-dimethylphenyl)propanoic acid is limited, structural analogs have demonstrated various pharmacological activities:
-
Inhibition of amino acid transporters, potentially useful in targeting cancer cells that rely on specific amino acid uptake.
-
Modulation of neurotransmitter receptors, particularly glutamate receptors, which are implicated in various neurological conditions.
-
Incorporation into peptide-based drugs to enhance stability against enzymatic degradation.
-
Use as scaffolds for developing inhibitors of various enzymes, including proteases and hydrolases.
The specific 2,5-dimethylphenyl substitution pattern may confer unique activity profiles compared to other isomers, potentially leading to selective interactions with biological targets.
Physicochemical Properties and Stability
Solubility Characteristics
As a β-amino acid, 3-Amino-3-(2,5-dimethylphenyl)propanoic acid likely exhibits pH-dependent solubility:
-
At acidic pH, the amino group is protonated, enhancing water solubility.
-
At basic pH, the carboxylic acid is deprotonated, also enhancing water solubility.
-
Near the isoelectric point, solubility is likely minimal due to the zwitterionic structure.
The 2,5-dimethylphenyl group contributes significant hydrophobicity, likely resulting in good solubility in organic solvents such as dimethyl sulfoxide (DMSO), methanol, and dimethylformamide (DMF).
Stability Considerations
Several stability aspects are likely relevant for this compound:
-
Chemical stability: Potentially susceptible to oxidation of the amino group under harsh conditions.
-
Thermal stability: Likely stable at ambient temperatures but may undergo decarboxylation at elevated temperatures.
-
Photostability: The aromatic system may absorb UV radiation, potentially leading to photochemical reactions under intense UV exposure.
-
Solution stability: May form aggregates in certain solvents due to intermolecular hydrogen bonding and hydrophobic interactions.
Proper storage recommendations would likely include protection from strong oxidizing agents, extreme pH conditions, and possibly light.
Analytical Methods for Detection and Quantification
Chromatographic Techniques
High-performance liquid chromatography (HPLC) represents a primary method for analysis of 3-Amino-3-(2,5-dimethylphenyl)propanoic acid:
-
Reverse-phase HPLC using C18 columns would be suitable, with UV detection at approximately 210-220 nm (carboxylic acid absorbance) and 254-280 nm (aromatic absorbance).
-
Derivatization with fluorescent reagents (e.g., o-phthalaldehyde or FMOC-Cl) could enhance detection sensitivity for the amino group.
-
Chiral HPLC columns would be valuable for assessing enantiomeric purity if stereochemistry is relevant.
Gas chromatography may require derivatization of both functional groups (amino and carboxylic acid) to enhance volatility and thermal stability.
Spectroscopic Methods
Several spectroscopic techniques may prove useful for characterization:
-
Infrared spectroscopy would show characteristic bands for the carboxylic acid (1700-1730 cm-1), amino group (3300-3500 cm-1), and aromatic ring (1450-1600 cm-1).
-
UV-visible spectroscopy would detect the aromatic system, though the spectrum may be relatively simple with absorption maxima around 260-280 nm.
-
Fluorescence spectroscopy might be applicable after derivatization with appropriate fluorophores.
Applications in Research and Industry
Industrial Relevance
Potential industrial applications might include:
-
Use as an intermediate in the synthesis of pharmaceutical compounds.
-
Employment as a resolving agent for racemic mixtures due to its chiral nature.
-
Incorporation into specialty polymers with unique properties.
-
Development as a building block for modified amino acid-based surfactants or chelating agents.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume